molecular formula C9H15N3 B2570024 (1Z)-5-(Azidomethyl)cyclooctene CAS No. 2138817-87-3

(1Z)-5-(Azidomethyl)cyclooctene

Cat. No.: B2570024
CAS No.: 2138817-87-3
M. Wt: 165.24
InChI Key: VIJSXFAYZZRBHL-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-5-(Azidomethyl)cyclooctene is a chemical compound that belongs to the class of azides. It is characterized by the presence of an azidomethyl group attached to a cyclooctene ring. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-5-(Azidomethyl)cyclooctene typically involves the azidation of a suitable cyclooctene precursor. One common method is the reaction of cyclooctene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the azidomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: (1Z)-5-(Azidomethyl)cyclooctene undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azide group can yield amines or other reduced nitrogen-containing compounds.

    Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Nitrocyclooctene or nitrile derivatives.

    Reduction: Aminocyclooctene derivatives.

    Substitution: Various substituted cyclooctene derivatives depending on the reagent used.

Scientific Research Applications

(1Z)-5-(Azidomethyl)cyclooctene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1Z)-5-(Azidomethyl)cyclooctene involves its reactivity as an azide. The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is harnessed in various applications, including the development of click chemistry probes and bioorthogonal labeling techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    Azobenzene: Known for its photoisomerization properties and used in molecular switches.

    Cyclooctene: The parent compound of (1Z)-5-(Azidomethyl)cyclooctene, notable for its stable cis and trans isomers.

    Trans-cyclooctene: Used in bioorthogonal chemistry for its rapid and selective reactions with tetrazines.

Uniqueness: this compound is unique due to the presence of both the azidomethyl group and the cyclooctene ring, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

(1Z)-5-(azidomethyl)cyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-12-11-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-8H2/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSXFAYZZRBHL-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.